molecular formula C18H23N5O5S B2452301 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 1904084-77-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No. B2452301
CAS RN: 1904084-77-0
M. Wt: 421.47
InChI Key: SDAQDNNVZFULPU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds similar to the specified molecule, have been studied for their cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays comparable to sematilide, a class III agent undergoing clinical trials. This indicates the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Chemical Synthesis

In another study, the potential of alkylimidazole-2-carboxylates in chemical synthesis was explored. These compounds react with benzyl alcohol and other compounds to produce various chemical structures. This research expands the understanding of chemical reactions involving imidazolium salts and their derivatives (Bakhtiar & Smith, 1994).

Benzodiazepine Derivatives Synthesis

A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, demonstrating the synthesis of compounds with closely related ring systems to the specified molecule. These compounds have a broad spectrum of biological activities, including applications as anxiolytics, antiarrhythmics, and vasopressin antagonists (Shaabani et al., 2009).

Catalysis in Organic Reactions

Research on benzene-sulfonate and -carboxylate copper polymers highlights their application in catalyzing the oxidation of cyclohexane under mild conditions. This indicates the potential of such compounds in catalytic processes, particularly in organic reactions (Hazra et al., 2016).

Diazotransfer Applications

The use of benzotriazol-1-yl-sulfonyl azide in diazotransfer reactions to produce various chemical compounds, including azides and diazo compounds, was reported. This showcases the versatility of such reagents in chemical synthesis (Katritzky et al., 2010).

Environmental Transformation

A study on the transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions reveals the microbially mediated abiotic formation of transformation products. This research provides insights into the environmental behavior of sulfonamide drugs and their transformation products (Nödler et al., 2012).

Synthesis of Benzimidazoles

An efficient catalytic system involving sulfonic acid functionalized imidazolium salts was developed for the synthesis of benzimidazoles at room temperature. This highlights the role of such compounds in facilitating chemical reactions under environmentally friendly conditions (Khazaei et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-21-11-17(20-12-21)29(25,26)23-6-2-5-22(7-8-23)18(24)19-10-14-3-4-15-16(9-14)28-13-27-15/h3-4,9,11-12H,2,5-8,10,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAQDNNVZFULPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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